NaV 1.7 Channel Inhibition: Direct Electrophysiology Data for the Target Compound
The target compound is the only member of the 2,4-dimethoxy-substituted pyridazinone-sulfonamide series with a publicly reported IC50 against human NaV 1.7. In a PatchXpress voltage-clamp assay on HEK293 cells expressing partially inactivated human NaV 1.7 channels, it exhibited an IC50 of 240 nM [1]. For the closest commercially listed analogs—4-methoxy-, 4-ethyl-, 4-fluoro-, and 2,4,6-trimethyl-substituted variants—no NaV 1.7 data are available, preventing any assumption of activity equivalence.
| Evidence Dimension | NaV 1.7 channel inhibition (IC50) |
|---|---|
| Target Compound Data | 240 nM |
| Comparator Or Baseline | 4-methoxy analog: No data available; 4-ethyl analog: No data available; 4-fluoro analog: No data available; 2,4,6-trimethyl analog: No data available |
| Quantified Difference | Not calculable (comparator data absent). The target compound is the only analog with validated activity in this assay. |
| Conditions | Human NaV 1.7 channels expressed in HEK293 cells, partially inactivated state, PatchXpress automated patch clamp. |
Why This Matters
For procurement in ion-channel-focused pain or neurological disease programs, the target compound is the only selection supported by direct electrophysiological evidence, eliminating the risk of purchasing an inactive analog.
- [1] BindingDB Entry BDBM50379389: 2,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide – IC50 240 nM at human NaV 1.7 channel (PatchXpress assay). View Source
